![molecular formula C14H26N2O3 B2424656 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea CAS No. 899730-23-5](/img/structure/B2424656.png)
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In 5]decan-2-ylmethyl)-3-(tert-butyl)urea.
Aplicaciones Científicas De Investigación
Ultrasound-assisted Synthesis of Novel Derivatives
Ultrasound-assisted synthesis has been utilized for the efficient construction of novel urea derivatives, highlighting the importance of green chemistry principles in organic synthesis. This method offers advantages such as environmental friendliness, energy efficiency, short reaction times, and greater selectivity under ambient conditions, which could be relevant for synthesizing derivatives of the specified compound (Velupula et al., 2021).
Spirolactams as Conformationally Restricted Pseudopeptides
Spirolactams, which share structural similarities with the specified compound, have been synthesized and analyzed for their potential as conformationally restricted pseudopeptides. These compounds serve as constrained surrogates in peptide synthesis, providing insights into the utility of spirocyclic compounds in drug design and development (Fernandez et al., 2002).
Cyclodextrin Complexation for Molecular Devices
Research on cyclodextrin complexation with stilbene derivatives, including those with urea linkages, has explored the self-assembly of molecular devices. These studies demonstrate the potential of spirocyclic and urea-containing compounds in the development of novel molecular devices with applications in nanotechnology and materials science (Lock et al., 2004).
Gabapentin-base Synthesis and Theoretical Studies
Intermolecular Ugi reactions involving compounds structurally related to the specified urea demonstrate the synthesis of biologically active compounds. This research underlines the versatility of spirocyclic and urea-containing frameworks in medicinal chemistry and drug development (Amirani Poor et al., 2018).
Development and Validation of Analytical Methods
Analytical methodologies have been developed for the quantification of substances, including urea derivatives, in liquid food simulants. This research highlights the importance of analytical chemistry in assessing the migration of compounds from food packaging materials, with potential implications for environmental and food safety (Tsochatzis et al., 2020).
Propiedades
IUPAC Name |
1-tert-butyl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)16-12(17)15-9-11-10-18-14(19-11)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMDOKARSFPJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1COC2(O1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

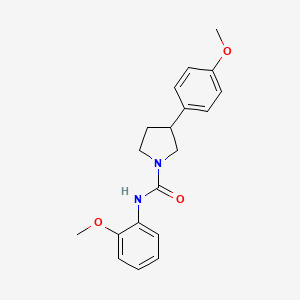
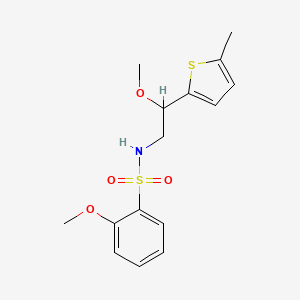

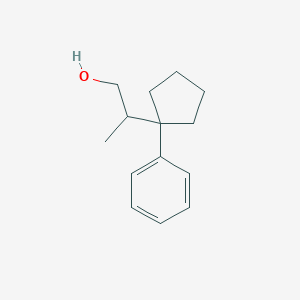
![5-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2424579.png)
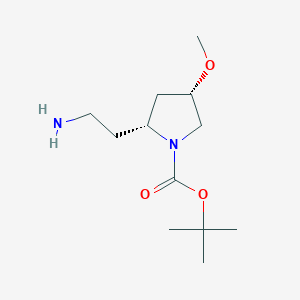
![1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2424584.png)
![ethyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2424586.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide](/img/structure/B2424587.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)thiophene-2-carboxamide](/img/structure/B2424589.png)
![4-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2424590.png)
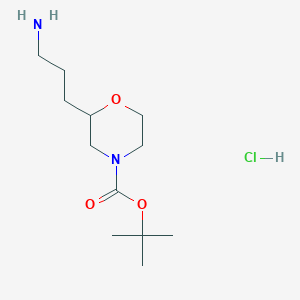
![1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2424594.png)
![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2424595.png)